2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole
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Overview
Description
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantyl group, a pyridyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorinated precursors. The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, while the pyridyl group is incorporated through a nucleophilic substitution reaction. The final step involves the formation of the oxadiazole ring through a cyclization reaction involving hydrazine and carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The adamantyl group provides stability and enhances the compound’s ability to cross biological membranes. The pyridyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Shares the triazole ring but differs in the substituents and overall structure.
γ-Valerolactone: A green solvent used in the production of polymeric membranes, highlighting the diversity of applications for compounds with similar functional groups.
Uniqueness
2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to its combination of functional groups, which confer a range of chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19ClN6O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H19ClN6O/c20-17-22-11-26(25-17)19-8-12-5-13(9-19)7-18(6-12,10-19)16-24-23-15(27-16)14-1-3-21-4-2-14/h1-4,11-13H,5-10H2 |
InChI Key |
DTTZTBPWHLVJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C5=NN=C(O5)C6=CC=NC=C6 |
Origin of Product |
United States |
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